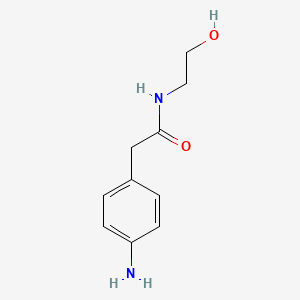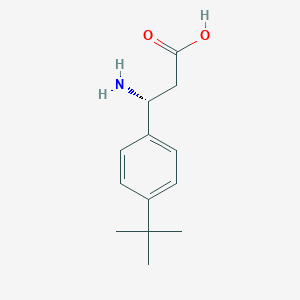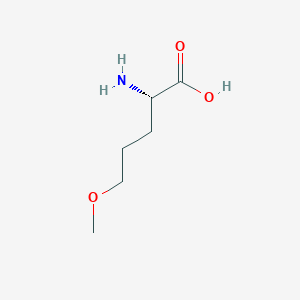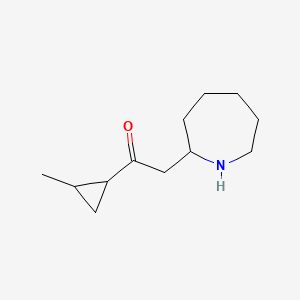
2-(3-Chlorophenyl)cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15ClO It is a derivative of cycloheptanone, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cycloheptanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cycloheptanone under anhydrous conditions to yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(3-Chlorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure with the chlorine atom at the fourth position.
2-(2-Chlorophenyl)cycloheptan-1-one: Chlorine atom at the second position.
2-(3-Bromophenyl)cycloheptan-1-one: Bromine atom instead of chlorine at the third position.
Uniqueness
2-(3-Chlorophenyl)cycloheptan-1-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s ability to interact with other molecules, making it distinct from its isomers and analogs.
特性
分子式 |
C13H15ClO |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
2-(3-chlorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-11-6-4-5-10(9-11)12-7-2-1-3-8-13(12)15/h4-6,9,12H,1-3,7-8H2 |
InChIキー |
UHYWTELNLLSBOU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)CC1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)




![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

